4-Methyl-2-(3-oxopiperazin-1-yl)pyrimidine-5-carboxylic acid
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Overview
Description
4-Methyl-2-(3-oxopiperazin-1-yl)pyrimidine-5-carboxylic acid is a heterocyclic compound that contains both pyrimidine and piperazine moieties. This compound is of interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(3-oxopiperazin-1-yl)pyrimidine-5-carboxylic acid typically involves the condensation of appropriate pyrimidine and piperazine derivatives. One common method involves the reaction of 4-methyl-2-chloropyrimidine-5-carboxylic acid with 3-oxopiperazine under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(3-oxopiperazin-1-yl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
4-Methyl-2-(3-oxopiperazin-1-yl)pyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a neuroprotective and anti-inflammatory agent.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(3-oxopiperazin-1-yl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound’s structure allows it to interact with proteins involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: This compound shares a similar pyrimidine core but differs in its substitution pattern and biological activity.
2-[3-(1-Methyl-piperidin-4-yl)-propylamino]-pyrimidine-5-carboxylic acid: Another related compound with a piperidine moiety, used in similar applications.
Uniqueness
4-Methyl-2-(3-oxopiperazin-1-yl)pyrimidine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of pyrimidine and piperazine rings makes it a versatile intermediate for synthesizing a variety of biologically active molecules .
Properties
Molecular Formula |
C10H12N4O3 |
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Molecular Weight |
236.23 g/mol |
IUPAC Name |
4-methyl-2-(3-oxopiperazin-1-yl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C10H12N4O3/c1-6-7(9(16)17)4-12-10(13-6)14-3-2-11-8(15)5-14/h4H,2-3,5H2,1H3,(H,11,15)(H,16,17) |
InChI Key |
JMHTYJUOHMEFLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)O)N2CCNC(=O)C2 |
Origin of Product |
United States |
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